molecular formula C19H21N3O3 B129550 (3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide CAS No. 154265-38-0

(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide

Cat. No.: B129550
CAS No.: 154265-38-0
M. Wt: 339.4 g/mol
InChI Key: KIHQBNDANGJYBJ-DLBZAZTESA-N
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Description

Acetylaconitine is a diterpenoid alkaloid extracted from the roots of aconite plants. It is known for its potent biological activities, including anti-inflammatory and analgesic properties. Historically, it has been used in traditional Chinese and Japanese medicine for treating various ailments such as rheumatism and neuralgia .

Preparation Methods

Synthetic Routes and Reaction Conditions

Acetylaconitine can be synthesized through the acetylation of aconitine. The process involves the reaction of aconitine with acetic anhydride in the presence of a catalyst, typically pyridine, under controlled temperature conditions .

Industrial Production Methods

Industrial production of acetylaconitine involves the extraction of aconitine from the roots of Aconitum plants, followed by its chemical modification. The roots are processed to isolate aconitine, which is then acetylated to produce acetylaconitine .

Mechanism of Action

Acetylaconitine exerts its effects primarily through the modulation of voltage-gated sodium channels. It binds to these channels, altering their function and leading to changes in cellular excitability. This mechanism underlies its analgesic and anti-inflammatory properties .

Properties

IUPAC Name

(3R)-2-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c20-16(9-12-5-7-15(23)8-6-12)19(25)22-11-14-4-2-1-3-13(14)10-17(22)18(21)24/h1-8,16-17,23H,9-11,20H2,(H2,21,24)/t16-,17+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIHQBNDANGJYBJ-DLBZAZTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(CC2=CC=CC=C21)C(=O)C(CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H](N(CC2=CC=CC=C21)C(=O)[C@H](CC3=CC=C(C=C3)O)N)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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